Glycyrrhizic acid trilithium salt

Solubility Formulation Physicochemical Properties

Exclusive dual-action compound combining lithium (GSK-3 inhibitor) and glycyrrhizic acid (HMGB1 antagonist) in a single, stoichiometrically defined 3:1 salt. Superior water solubility over free acid enables direct aqueous formulation without co-solvents. Ideal for preclinical aging, neuropsychiatric, and antioxidant studies where reproducible dosing of both pharmacophores is required. Request a quote for high-purity trilithium salt for R&D applications.

Molecular Formula C42H59Li3O16
Molecular Weight 840.8 g/mol
CAS No. 134885-71-5
Cat. No. B12758988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyrrhizic acid trilithium salt
CAS134885-71-5
Molecular FormulaC42H59Li3O16
Molecular Weight840.8 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C
InChIInChI=1S/C42H62O16.3Li/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3
InChIKeyFWZXSUBXGXTPNE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyrrhizic Acid Trilithium Salt (CAS 134885-71-5): A Lithium-Based Triterpenoid Saponin for Research and Formulation


Glycyrrhizic acid trilithium salt (CAS 134885-71-5), also known as trilithium glycyrrhizinate, is a triterpenoid saponin derived from the licorice root (Glycyrrhiza glabra) where the three carboxylic acid groups of glycyrrhizic acid are neutralized with lithium ions [1]. With a molecular formula of C42H59Li3O16 and a molecular weight of 840.8 g/mol, this amphiphilic compound retains the core pharmacological scaffold of glycyrrhizin while incorporating lithium as the sole counterion, distinguishing it from the more common ammonium, sodium, and potassium salts used in pharmaceutical and cosmetic applications [2].

Why Substituting Glycyrrhizic Acid Trilithium Salt with Another Glycyrrhizinate Salt Can Alter Formulation Performance


Although glycyrrhizic acid is commonly formulated as ammonium, sodium, or potassium salts to improve aqueous solubility, the specific counterion is not functionally inert. The physicochemical properties of glycyrrhizinate salts—including solubility, critical micelle concentration (CMC), gelation behavior, and antioxidant capacity—are directly influenced by the cation's charge density and hydration characteristics [1]. Lithium, with its exceptionally high charge density and strong kosmotropic properties, can enhance solvation and alter micelle formation compared to sodium or potassium [2]. Furthermore, in applications where lithium's own pharmacological activity—such as glycogen synthase kinase-3 (GSK-3) inhibition or neuroprotection—is desired, substituting the lithium salt with another glycyrrhizinate completely eliminates this dual-function therapeutic potential [3]. Direct substitution therefore risks both formulation failure and loss of lithium-mediated biological activity.

Quantitative Evidence for Glycyrrhizic Acid Trilithium Salt Differentiation


Lithium Counterion Enhances Solvation and Enables Higher Aqueous Solubility Compared to the Free Acid

The free acid form of glycyrrhizic acid exhibits notably poor aqueous solubility (0.15 mM in water at neutral pH), limiting its direct use in aqueous formulations [1]. The trilithium salt overcomes this limitation through the incorporation of lithium ions, which possess a high charge density and strong kosmotropic effect that enhances water solvation [2]. Unlike the free acid, which requires buffer solutions above pH 4.5 to achieve solubility, the trilithium salt is freely soluble in water at ambient temperature, facilitating its use in cold-process formulations and aqueous-based delivery systems [1].

Solubility Formulation Physicochemical Properties

Computational Evidence: Monolithium Glycyrrhizinate Exhibits Distinct Antioxidant Electronic Properties Versus Sodium, Potassium, and Ammonium Salts

A density functional theory (DFT) investigation comparing the monolithium, monosodium, monopotassium, and monoammonium salts of glycyrrhizic acid revealed that the inclusion of different cations distinctly modulates the molecule's antioxidant electronic parameters [1]. While the study demonstrated that all salt forms improved the stability of the glycyrrhizic acid molecule and its radicals compared to the free acid, the ionization potential (IP) and HOMO-LUMO gap—key determinants of antioxidant capacity via electron-transfer mechanisms—varied with the counterion identity. The monolithium salt exhibited the lowest ionization potential among the tested salts, correlating with enhanced electron-donating antioxidant character in the electron-transfer mechanism, although the full interpretation required consideration of multiple factors beyond the HOMO-LUMO gap alone [1].

Antioxidant Computational Chemistry DFT Analysis

Dual-Function Anti-Aging Potential: Lithium and Glycyrrhizic Acid Synergy Validated in Patent Literature

A granted patent (US 20170182075) explicitly claims the synergistic combination of at least one lithium compound (or pharmaceutically acceptable salt thereof) and at least one glycyrrhizic triterpenoid compound (or salt thereof) for preventing cellular aging [1]. The patent teaches that this specific combination maintains cell replication potential, prevents senescence deterioration, stimulates mitochondrial function, and targets the TOR pathway, IGF-I receptor pathway, and EGFR pathway [1]. Glycyrrhizic acid trilithium salt uniquely provides both active moieties in a single chemical entity, distinguishing it from physical mixtures of lithium chloride or lithium carbonate with ammonium or sodium glycyrrhizinate where counterion dissociation and different pharmacokinetics may reduce synergistic efficacy [1].

Anti-aging Cellular Senescence Combination Therapy

Counterion-Dependent Micelle Formation and Gelation: Lithium's Predicted Advantage Over Sodium and Potassium in Surface-Active Applications

Recent experimental work on monoammonium glycyrrhizic acid (MAG) demonstrated that the addition of metal salt counterions (NaCl vs. KCl) significantly alters critical micelle concentration (CMC), gel hardness, and drug solubilization capacity [1]. KCl addition was more effective than NaCl in preventing gel hardness decrease upon curcumin solubilization and in enhancing micelle formation [1]. Lithium, possessing a smaller ionic radius and higher surface charge density than both sodium and potassium, is predicted to exhibit even stronger effects on micelle packing and gel network stabilization, consistent with the Hofmeister series for kosmotropic cations (Li+ > K+ > Na+) [2]. While direct experimental CMC data for the trilithium salt is not available in the current literature, the cation-dependent behavior established for related glycyrrhizinate systems supports the inference that lithium as a counterion provides unique surfactant and gelation properties distinct from sodium or potassium salts [1][2].

Surfactant Micelle Formation Gelation Drug Solubilization

Optimal Application Scenarios for Glycyrrhizic Acid Trilithium Salt Based on Differentiated Evidence


Anti-Aging and Cellular Senescence Research Programs

For preclinical studies targeting cellular senescence and age-related disorders, glycyrrhizic acid trilithium salt provides a single-agent source of both lithium (a GSK-3 inhibitor with demonstrated anti-aging activity) and glycyrrhizic acid (an HMGB1 antagonist with anti-inflammatory properties) [1]. The defined 3:1 lithium-to-glycyrrhizinate stoichiometry simplifies dose calculation and eliminates variability inherent in physical mixtures of separate lithium and glycyrrhizinate salts. Patent-supported claims for preventing cellular aging through TOR pathway modulation, mitochondrial function maintenance, and senescence arrest make this compound directly relevant to laboratories investigating aging biology and senolytic drug discovery [1]. Researchers should verify that the trilithium salt's solubility advantage over the free acid enables direct use in cell culture media without DMSO or other organic co-solvents that may confound cellular senescence assays [2].

Aqueous-Based Topical and Cosmetic Formulations

The trilithium salt's superior water solubility compared to glycyrrhizic acid free acid (0.15 mM) makes it the preferred glycyrrhizinate form for aqueous-based cosmetic and topical pharmaceutical products where cold processing is required [1]. Unlike ammonium glycyrrhizinate, which may release ammonia odor at elevated pH, or sodium salts that contribute to sodium load in formulations, the lithium salt offers a clear, odorless solution with potential skin-conditioning benefits from both the glycyrrhizic acid scaffold and lithium ions' reported anti-inflammatory effects. Formulators developing surfactant-based cleansing products or hydrogel delivery systems should consider that lithium's strong kosmotropic properties may enhance micelle stability and gel network strength beyond what is achievable with potassium or sodium glycyrrhizinate analogs [2].

Neuropsychiatric Drug Discovery Leveraging Dual Pharmacological Activity

For research programs exploring novel treatments for bipolar disorder, status epilepticus, or neurodegenerative conditions, glycyrrhizic acid trilithium salt uniquely combines lithium's established mood-stabilizing and neuroprotective mechanisms with glycyrrhizic acid's HMGB1-inhibitory and anti-neuroinflammatory effects [1]. Preclinical studies have shown that glycyrrhizin protects against lithium-pilocarpine-induced status epilepticus in rats by preserving blood-brain barrier integrity and reducing hippocampal neuronal damage, demonstrating the mechanistic complementarity of these two active components [2]. The trilithium salt's precisely defined composition ensures reproducible dosing of both pharmacophores in animal studies, addressing a key reproducibility concern in neuropsychiatric preclinical research where lithium and glycyrrhizic acid are typically administered as separate agents with potentially divergent pharmacokinetics [1][2].

Antioxidant Research and Oxidative Stress Models

For investigators studying antioxidant mechanisms or screening compounds for radical-scavenging activity, the monolithium glycyrrhizinate's computationally demonstrated low ionization potential and favorable HOMO-LUMO gap suggest it may outperform sodium, potassium, and ammonium glycyrrhizinate salts in electron-transfer-based antioxidant assays [1]. While the published DFT study compared monobasic salts rather than the tribasic trilithium form, the electronic influence of lithium on the glycyrrhizate anion scaffold is expected to persist in the fully neutralized salt. Researchers should prioritize the trilithium salt when designing structure-activity relationship (SAR) studies that aim to correlate counterion identity with antioxidant capacity, particularly using assays that measure electron-donating ability such as DPPH radical scavenging or ferric reducing antioxidant power (FRAP) [1].

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